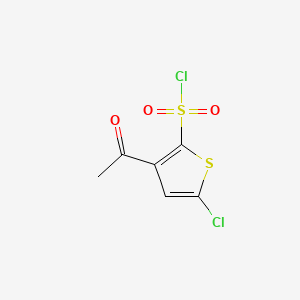

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride typically involves the chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene. The process begins with the bubbling of chlorine gas into a stirred solution of 3-acetyl-5-chloro-2-(benzylthio)thiophene in ethyl acetate at a temperature range of 2° to 10°C. The reaction is monitored using thin-layer chromatography (TLC) to ensure the consumption of the starting material. After the reaction, the solution is purged with air and treated with ammonia to form the intermediate sulfenyl chloride. This intermediate is further oxidized using sodium tungstate dihydrate and hydrogen peroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfonamides

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation: Reagents like hydrogen peroxide and sodium tungstate dihydrate are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the sulfonyl chloride group

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonic Acids: Resulting from oxidation reactions.

Thiophene Derivatives: Various substituted thiophenes can be synthesized depending on the reagents and conditions used

Wissenschaftliche Forschungsanwendungen

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: The compound is used in the development of drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Agrochemicals: It is utilized in the production of pesticides and herbicides.

Material Science: The compound is explored for its potential in creating novel materials with specific properties

Wirkmechanismus

The mechanism of action of 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the compound a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Acetyl-5-chlorothiophene-2-sulfonamide: Similar in structure but with an amide group instead of a chloride.

5-Chlorothiophene-2-sulfonyl chloride: Lacks the acetyl group but shares the sulfonyl chloride functionality.

3-Acetylthiophene-2-sulfonyl chloride: Similar but without the chlorine atom on the thiophene ring

Uniqueness

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups on the thiophene ring. This combination of functional groups provides the compound with distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry .

Biologische Aktivität

3-Acetyl-5-chlorothiophene-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activity. This compound is notable for its applications in organic synthesis, particularly in the preparation of various biologically active molecules, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₆H₄ClO₃S₂

- Molecular Weight : 259.13 g/mol

- CAS Number : 165117-07-7

The compound features a thiophene ring with an acetyl group and a sulfonyl chloride substituent, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic residues in enzymes. This property is particularly useful in designing enzyme inhibitors.

- Antimicrobial Activity : Compounds derived from thiophene structures often display antimicrobial properties. Research indicates that derivatives of this compound can inhibit bacterial growth effectively.

Antimicrobial Properties

A study evaluated various sulfonamide derivatives, including those derived from this compound, for their antimicrobial efficacy. The results demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Standard Antibiotic) | E. coli | 20 |

| Control (Standard Antibiotic) | S. aureus | 22 |

Case Studies

- Inhibition of Carbonic Anhydrase : Research showed that derivatives of this compound could inhibit carbonic anhydrase, an enzyme critical in various physiological processes. The inhibition was measured using enzyme assays, indicating potential applications in treating conditions like glaucoma.

- Synthesis of Heteroaryl Chalcones : The compound is utilized in synthesizing heteroaryl chalcones known for their potent antimicrobial properties. This synthesis pathway highlights the compound's role in developing new therapeutic agents.

Applications

The biological activities of this compound make it a valuable compound in several fields:

- Pharmaceuticals : Its ability to inhibit specific enzymes positions it as a candidate for drug development, particularly in treating infections and other diseases.

- Agriculture : The antimicrobial properties suggest potential use as a plant growth regulator or pesticide.

Eigenschaften

IUPAC Name |

3-acetyl-5-chlorothiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S2/c1-3(9)4-2-5(7)12-6(4)13(8,10)11/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYGKFRPRGAFDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694796 |

Source

|

| Record name | 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165117-07-7 |

Source

|

| Record name | 3-Acetyl-5-chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.